(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
Brand Name:
Vulcanchem
CAS No.:
100594-33-0
VCID:
VC20815943
InChI:
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1
SMILES:
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C10H18N2O6
Molecular Weight:
262.26 g/mol
(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
CAS No.: 100594-33-0
Cat. No.: VC20815943
Molecular Formula: C10H18N2O6
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100594-33-0 |
|---|---|
| Molecular Formula | C10H18N2O6 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid |
| Standard InChI | InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
| Standard InChI Key | XBSQEOQUUVTLMF-XOJLQXRJSA-N |
| Isomeric SMILES | CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator